Phthalic Acid 8-Methylnonyl Ester

Beschreibung

BenchChem offers high-quality Phthalic Acid 8-Methylnonyl Ester suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Phthalic Acid 8-Methylnonyl Ester including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

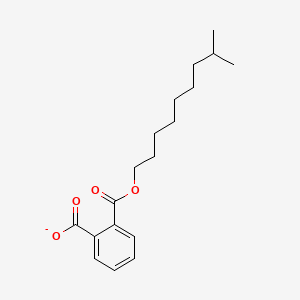

2-(8-methylnonoxycarbonyl)benzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H26O4/c1-14(2)10-6-4-3-5-9-13-22-18(21)16-12-8-7-11-15(16)17(19)20/h7-8,11-12,14H,3-6,9-10,13H2,1-2H3,(H,19,20)/p-1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZICLWBMRDQUIDO-UHFFFAOYSA-M |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCCCCCCOC(=O)C1=CC=CC=C1C(=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H25O4- |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60790334 |

Source

|

| Record name | 2-{[(8-Methylnonyl)oxy]carbonyl}benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60790334 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

305.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

69725-01-5, 400764-69-4 |

Source

|

| Record name | 2-{[(8-Methylnonyl)oxy]carbonyl}benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60790334 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2-Benzenedicarboxylic acid, 1-isodecyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Phthalic Acid 8-Methylnonyl Ester: Chemical Structure, Physical Properties, and Metabolic Biomarker Profiling

Executive Summary

Phthalic acid 8-methylnonyl ester, commonly referred to as monoisodecyl phthalate (MIDP) , is a critical hydrolytic monoester metabolite of the commercial plasticizer diisodecyl phthalate (DIDP) [1]. As high-molecular-weight phthalates increasingly replace restricted low-molecular-weight variants in polymer manufacturing, understanding the physicochemical properties and metabolic fate of their derivatives is paramount. This whitepaper provides an in-depth technical analysis of phthalic acid 8-methylnonyl ester, detailing its structural architecture, physical properties, and the precise analytical methodologies required for its quantification in biomonitoring and toxicological assessments.

Chemical Identity & Structural Architecture

Phthalic acid 8-methylnonyl ester is formed via the formal condensation of one of the carboxy groups of phthalic acid with the hydroxy group of 8-methylnonanol (an isodecanol isomer). Unlike the parent diester (DIDP), which is fully esterified and highly lipophilic, the monoester retains one free carboxylic acid moiety.

This structural feature is chemically significant for two reasons:

-

Ionizability: The free carboxylic acid group ( pKa≈4.5 ) allows the molecule to be readily deprotonated at physiological pH, facilitating its transport, subsequent enzymatic oxidation, and eventual excretion.

-

Analytical Detection: The presence of this acidic proton makes the molecule highly amenable to negative-ion mode Electrospray Ionization (ESI-) during mass spectrometric analysis.

Chemical Identifiers

-

IUPAC Name: 2-(8-methylnonoxycarbonyl)benzoic acid

-

Common Synonyms: Monoisodecyl phthalate; Mono-8-methylnonyl phthalate; MIDP

-

CAS Registry Number: 69725-01-5 (specific isomer) / 31047-64-0 (general monoisodecyl)

-

PubChem CID: 169241 [1]

-

SMILES: CC(C)CCCCCCCOC(=O)C1=CC=CC=C1C(=O)O

Physical and Physicochemical Properties

The physical properties of phthalic acid 8-methylnonyl ester dictate its behavior in vivo and dictate the parameters required for its extraction and chromatographic separation in vitro. The high XLogP3 value indicates significant lipophilicity, which explains why this primary metabolite undergoes further extensive secondary metabolism before excretion [1].

| Property | Value | Analytical Implication |

| Molecular Formula | C₁₈H₂₆O₄ | Determines the exact mass for high-resolution MS. |

| Molecular Weight | 306.40 g/mol | Precursor ion [M−H]− is observed at m/z 305. |

| XLogP3 (Partition Coefficient) | 6.1 | Highly lipophilic; requires high organic solvent ratios for LC elution and non-polar SPE sorbents. |

| Topological Polar Surface Area | 63.6 Ų | Moderate polarity driven entirely by the phthalate core. |

| Hydrogen Bond Donors | 1 | Allows for specific interactions with stationary phases. |

| Hydrogen Bond Acceptors | 4 | Contributes to binding affinity in biological matrices. |

| Rotatable Bonds | 11 | High conformational flexibility, typical of long-chain alkyl esters. |

Metabolic Pathway and Causality in Biomonitoring

When humans are exposed to the parent compound DIDP, it is not excreted intact. Gastrointestinal lipases and non-specific esterases rapidly hydrolyze one of the ester bonds, cleaving off an 8-methylnonanol group to yield phthalic acid 8-methylnonyl ester (MIDP) [2].

Because MIDP remains highly lipophilic (XLogP3 = 6.1), it is not efficiently excreted by the kidneys. Instead, it undergoes Phase I metabolism mediated by Cytochrome P450 (CYP) enzymes. The terminal and penultimate carbons of the 8-methylnonyl chain are oxidized to form secondary metabolites:

-

MHiDP: Monohydroxyisodecyl phthalate

-

MOiDP: Monooxoisodecyl phthalate

-

MCiNP: Monocarboxyisononyl phthalate

Finally, Phase II UGT enzymes attach a glucuronic acid moiety to these metabolites (and to a lesser extent, MIDP itself) to increase water solubility for urinary excretion [3].

Causality in Assay Design: Biomonitoring studies historically targeted MIDP. However, because MIDP is rapidly oxidized, its urinary concentrations are often lower than its oxidative counterparts. Furthermore, measuring the monoester prevents "false positives" caused by ubiquitous laboratory contamination of the parent DIDP, which can spontaneously hydrolyze ex vivo.

Caption: Metabolic pathway of DIDP yielding phthalic acid 8-methylnonyl ester (MIDP) and subsequent derivatives.

Experimental Protocol: LC-MS/MS Quantification of MIDP

To accurately quantify phthalic acid 8-methylnonyl ester in biological matrices (e.g., urine or serum), a highly sensitive, self-validating Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) workflow is required [4]. The following protocol utilizes isotope dilution to guarantee quantitative integrity.

Phase 1: Enzymatic Deconjugation

Causality: Because MIDP and its derivatives are excreted primarily as glucuronide conjugates, direct extraction would severely underestimate the total systemic exposure.

-

Aliquot 500 µL of the biological sample into a clean glass vial (avoid plastics to prevent phthalate contamination).

-

Spike the sample with 10 µL of an isotopically labeled internal standard (e.g., MIDP-d4 , CAS 1398065-94-5). Why? The deuterium-labeled standard co-elutes with the analyte, perfectly correcting for any ion suppression caused by the sample matrix during MS ionization.

-

Add 250 µL of ammonium acetate buffer (pH 6.5) and 10 µL of β -glucuronidase (from E. coli K12).

-

Incubate at 37°C for 90 minutes to ensure complete cleavage of the glucuronide bonds, releasing free MIDP.

Phase 2: Solid Phase Extraction (SPE)

Causality: Urine contains high concentrations of salts and endogenous proteins that cause severe signal quenching in the mass spectrometer.

-

Condition a polymeric reversed-phase SPE cartridge (e.g., Oasis HLB) with 2 mL methanol, followed by 2 mL HPLC-grade water.

-

Load the hydrolyzed sample onto the cartridge at a flow rate of 1 mL/min.

-

Wash the cartridge with 2 mL of 5% methanol in water to elute polar interferences.

-

Elute the highly lipophilic MIDP using 2 mL of 100% acetonitrile. Evaporate to dryness under a gentle stream of nitrogen and reconstitute in 100 µL of mobile phase.

Phase 3: UHPLC-MS/MS Analysis

Causality: Chromatographic separation is vital to resolve MIDP from structural isomers like monoisononyl phthalate (MINP), which share similar fragmentation patterns.

-

Chromatography: Inject 5 µL onto a C18 analytical column (e.g., 2.1 × 100 mm, 1.7 µm particle size). Use a gradient elution of Water (Mobile Phase A) and Acetonitrile (Mobile Phase B), both containing 0.1% acetic acid to maintain the analyte in its protonated state during separation, while allowing facile deprotonation at the ESI source.

-

Ionization: Operate the mass spectrometer in Electrospray Ionization Negative mode (ESI-). The carboxylic acid group of MIDP readily loses a proton to form the [M−H]− precursor ion at m/z 305.

-

Detection (MRM): Monitor the Multiple Reaction Monitoring (MRM) transition of m/z 305.2 →

m/z 149.0. Why? The m/z 149 product ion corresponds to the stable phthalic anhydride radical anion, a universal and highly specific fragment for all phthalate monoesters.

Caption: Step-by-step LC-MS/MS analytical workflow for quantifying MIDP in biological matrices.

References

-

National Center for Biotechnology Information. "PubChem Compound Summary for CID 169241, Monoisodecyl phthalate." PubChem, [Link]

-

Calafat, A. M., et al. "Assessment of human exposure to di-isodecyl phthalate using oxidative metabolites as biomarkers." Biomarkers, vol. 11, no. 6, 2006, pp. 560-570. PubMed, [Link]

-

United States Environmental Protection Agency (EPA). "Human Health Hazard Assessment for Diisodecyl Phthalate (DIDP)." EPA.gov, [Link]

-

Baduel, C., et al. "Rapid, automated online SPE-LC-QTRAP-MS/MS method for the simultaneous analysis of 14 phthalate metabolites and 5 bisphenol analogues in human urine." Journal of Chromatography B, vol. 1003, 2015, pp. 26-32. PubMed, [Link]

mechanism of action of phthalic acid 8-methylnonyl ester in polymer matrices

The Mechanistic Role and Migration Dynamics of Phthalic Acid 8-Methylnonyl Ester in Pharmaceutical Polymer Matrices

Executive Summary

For drug development professionals and materials scientists, understanding the behavior of plasticizers within pharmaceutical packaging and medical devices is a critical regulatory and functional requirement. Phthalic acid 8-methylnonyl ester (often referred to as monoisodecyl phthalate or MIDP, CAS 69725-01-5) and its parent diester, bis(8-methylnonyl) phthalate (diisodecyl phthalate or DIDP, CAS 89-16-7), play a dual role in this ecosystem[1]. Within the polymer matrix, the bulky 8-methylnonyl chains act as structural modifiers to impart flexibility. However, upon contact with biological fluids or lipophilic drug formulations, these molecules migrate and hydrolyze into the active monoester, which acts as a bioactive ligand. This whitepaper deconstructs the physical chemistry of its plasticization mechanism, its migration kinetics, and provides self-validating experimental protocols for quantifying its behavior.

Mechanism of Action Within Polymer Matrices

In rigid polymers like polyvinyl chloride (PVC), strong intermolecular dipole-dipole interactions between carbon-chlorine (C-Cl) bonds lock the polymer chains into a stiff, pseudo-crystalline network. The introduction of 8-methylnonyl phthalate esters disrupts this network through three primary thermodynamic mechanisms[2]:

-

Free Volume Theory (Fox & Flory): The long, branched 8-methylnonyl (isodecyl) aliphatic chains physically embed themselves between the polymer backbones. By increasing the spatial distance between the PVC chains, the plasticizer dramatically increases the "free volume" of the matrix. This added empty space allows for greater segmental mobility of the polymer chains at lower temperatures[3].

-

Gel Theory: The polar ester carbonyl groups of the phthalate molecule interact with the polar C-Cl bonds of the PVC. This interaction effectively "shields" the polymer chains from one another, breaking the 3D pseudo-gel lattice that causes rigidity[2].

-

Lubricity Theory: The non-polar 8-methylnonyl tails act as a molecular lubricant, reducing internal friction and allowing polymer chains to slip past one another under mechanical stress.

The macroscopic result of these microscopic interactions is a profound reduction in the polymer's Glass Transition Temperature ( Tg ), shifting the material from a glassy solid to a flexible elastomer at room temperature[3].

Fig 1. Mechanistic pathway of polymer plasticization via free volume expansion.

Migration Kinetics: The Matrix-to-Patient Pathway

Because phthalate esters are not covalently bound to the polymer backbone, they are subject to continuous thermodynamic migration. The diffusion of the 8-methylnonyl ester out of the polymer matrix and into a contact medium (such as an intravenous lipid emulsion or liquid drug formulation) is mathematically governed by Fick's Second Law of Diffusion [4]:

∂t∂Cp=D∂x2∂2Cp

Where Cp is the concentration of the migrant in the polymer, t is time, x is the spatial distance, and D is the diffusion coefficient. The migration rate is highly dependent on the lipophilicity of the contact medium; lipid-based pharmaceutical formulations extract these hydrophobic esters exponentially faster than aqueous solutions[4]. Typical diffusion coefficients ( D ) for high-molecular-weight phthalates in flexible PVC range from 10−8 to 10−11 cm²/s, depending on ambient temperature and matrix polarity[5].

Table 1: Quantitative Impact of 8-Methylnonyl Phthalates on PVC Matrices

| Physicochemical Parameter | Unplasticized PVC Matrix | Plasticized Matrix (40 phr DIDP) |

| Glass Transition Temp ( Tg ) | ~82 °C | -20 °C to 0 °C |

| Elastic Modulus (Young's) | ~3000 MPa | ~10 - 50 MPa |

| Diffusion Coefficient ( D ) at 25°C | N/A | 2.3×10−10 cm²/s |

| Migration Activation Energy | N/A | ~89 kJ/mol |

Biological Mechanism of Action (The Monoester Pathway)

From a toxicological and pharmacological perspective, the parent diester is merely a delivery vehicle. Once the diester migrates into biological fluids, it is rapidly hydrolyzed by ubiquitous esterases and lipases in the blood and gut. This enzymatic cleavage removes one 8-methylnonyl chain, yielding the active metabolite: phthalic acid 8-methylnonyl ester (the monoester)[1].

This monoester is the primary bioactive agent. Due to its structural homology to endogenous fatty acids, it acts as a ligand for Peroxisome Proliferator-Activated Receptors (PPARs) —specifically PPAR α and PPAR γ . Binding to these nuclear receptors alters gene transcription related to lipid metabolism and adipogenesis, which is the core mechanism behind the endocrine-disrupting properties monitored during pharmaceutical biocompatibility testing.

Fig 2. Migration kinetics and biological mechanism of action of the monoester.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems . They incorporate internal orthogonal checks and isotopic controls to eliminate false positives and analytical artifacts.

Protocol 1: Thermodynamic Quantification of Free Volume Expansion (DSC/DMA)

Objective: Measure the plasticization efficiency of the 8-methylnonyl ester by quantifying the Tg shift. Causality: We utilize Differential Scanning Calorimetry (DSC) with a specific heat-cool-heat cycle. The first heating run is strictly to erase the polymer's thermal history and processing-induced mechanical stresses. This ensures that the Tg measured in the second heating run is purely a thermodynamic function of the plasticizer's free-volume expansion, not a manufacturing artifact.

-

Sample Preparation: Mill 10 mg of the plasticized polymer matrix into fine particles to ensure uniform thermal conductivity. Seal in an aluminum standard pan.

-

System Suitability (Self-Validation): Run a high-purity Indium standard to verify temperature calibration (Onset melting at 156.6 °C).

-

Thermal Cycling:

-

Ramp 1: Heat from -50 °C to 150 °C at 10 °C/min (Erases thermal history).

-

Cooling: Quench cool back to -50 °C at 20 °C/min.

-

Ramp 2: Heat from -50 °C to 150 °C at 10 °C/min.

-

-

Data Analysis: Calculate the Tg using the half-height of the heat capacity ( ΔCp ) step transition during Ramp 2.

-

Orthogonal Validation: Run a parallel sample using Dynamic Mechanical Analysis (DMA). The peak of the tan δ curve must align within ±2 °C of the DSC-derived Tg to validate the free volume expansion model.

Protocol 2: Isotope-Dilution LC-MS/MS for Migration & Hydrolysis Tracking

Objective: Quantify the migration of the diester and its subsequent hydrolysis into the active monoester (phthalic acid 8-methylnonyl ester) in simulated biological fluids. Causality: LC-MS/MS in Multiple Reaction Monitoring (MRM) mode is utilized because the monoester lacks strong chromophores for UV detection. To make this a self-validating system, we spike the sample with a stable isotope, Phthalic Acid 8-Methylnonyl Ester-d4 [6]. Because the deuterated standard experiences the exact same matrix suppression and extraction losses as the native analyte, the ratio of their MS/MS peak areas inherently corrects for all analytical variance.

-

Migration Simulation: Submerge a 10 cm² section of the polymer matrix in 50 mL of a lipophilic simulant (e.g., 50% Ethanol/Water or Intralipid) at 37 °C for 72 hours.

-

Enzymatic Cleavage: Extract 1 mL of the simulant and incubate with 10 units of porcine cholesterol esterase for 2 hours at 37 °C to simulate physiological hydrolysis of the diester into the monoester.

-

Internal Standard Addition (Self-Validation): Spike the aliquot with 50 ng/mL of Phthalic Acid 8-Methylnonyl Ester-d4 (CAS 1398065-94-5)[6].

-

Solid Phase Extraction (SPE): Pass the sample through a C18 SPE cartridge. Wash with 5% methanol, and elute the monoester fraction with 100% acetonitrile.

-

LC-MS/MS Quantification: Inject 5 µL onto a C18 UPLC column. Operate the mass spectrometer in negative Electrospray Ionization (ESI-) mode. Monitor the [M−H]− precursor-to-product ion transitions for both the native monoester and the -d4 internal standard. Calculate absolute concentration using the isotopic area ratio.

References

-

[1] Monoisodecyl phthalate | CID 169241. PubChem - National Institutes of Health (NIH).1

-

[2] Polymer Plasticization: Theories, Types, Process & Key Factors. SpecialChem. 2

-

[3] Degradation of PVC waste into a flexible polymer by chemical modification. RSC Publishing. 3

-

[4] Analysis of Phthalate Migration from Plastic Containers to Packaged Cooking Oil and Mineral Water. ResearchGate. 4

-

[5] Functional Additives in Automotive Polymer Matrices: Compatibility, Mechanisms, and Industry Challenges. MDPI. 5

-

[6] Phthalic Acid 8-Methylnonyl Ester-d4 (CAS 1398065-94-5). Pharmaffiliates. 6

Sources

- 1. Monoisodecyl phthalate | C18H26O4 | CID 169241 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. specialchem.com [specialchem.com]

- 3. Degradation of PVC waste into a flexible polymer by chemical modification using DINP moieties - RSC Advances (RSC Publishing) DOI:10.1039/C9RA05081G [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. pharmaffiliates.com [pharmaffiliates.com]

Environmental Fate and Degradation Pathways of Phthalic Acid 8-Methylnonyl Ester (Monoisodecyl Phthalate): A Technical Guide

Executive Summary

Phthalic acid 8-methylnonyl ester, widely known as monoisodecyl phthalate (MIDP), is a critical intermediate in the environmental degradation of the high-production-volume plasticizer diisodecyl phthalate (DIDP). Understanding the degradation kinetics and biochemical pathways of MIDP is essential for environmental toxicologists and pharmacokinetics professionals, as phthalate monoesters frequently exhibit higher aqueous solubility, bioavailability, and distinct toxicological profiles compared to their parent diesters. This whitepaper synthesizes the fundamental mechanisms, microbial degradation pathways, and analytical protocols required to evaluate the environmental fate of MIDP.

Chemical Identity and Environmental Context

Phthalic acid 8-methylnonyl ester (CAS: 31047-64-0 / 69725-01-5) is characterized by a benzene-1,2-dicarboxylic acid core where one carboxyl group is esterified with an 8-methylnonyl (isodecyl) chain, leaving the second carboxyl group free.

In the environment, high-molecular-weight phthalates like DIDP are not chemically bound to polymer matrices and readily leach into soil, sediment, and aquatic systems[1]. Once released, DIDP undergoes primary biodegradation to form MIDP and isodecanol. Because of the free carboxylic acid moiety, MIDP is significantly more hydrophilic than DIDP, altering its partitioning behavior and increasing its mobility in aqueous environments[2].

Mechanisms of Environmental Degradation

The degradation of MIDP is the rate-limiting step in the complete mineralization of isodecyl phthalates. The presence of the long, branched 8-methylnonyl chain introduces significant steric hindrance, which dictates the kinetics of both biotic and abiotic degradation.

Biotic Degradation (Microbial Metabolism)

Microbial degradation is the primary environmental sink for MIDP. The pathway is driven by ubiquitous soil and aquatic bacteria, notably Bacillus sp., Pseudomonas sp., and Comamonas sp.[2][3].

Causality of Recalcitrance: While short-chain monoesters (e.g., monomethyl phthalate) are rapidly hydrolyzed, the 8-methylnonyl group in MIDP creates a bulky hydrophobic shield around the remaining ester bond. This steric hindrance restricts the active site access of microbial esterases and lipases. Consequently, the secondary biodegradation step (MIDP → Phthalic Acid) proceeds at a significantly slower rate than the primary step (DIDP → MIDP)[4].

Abiotic Degradation (Hydrolysis & Photolysis)

-

Hydrolysis: At typical environmental pH (6.5–8.5), abiotic hydrolysis of MIDP is negligible. The highly hydrophobic 8-methylnonyl tail repels the nucleophilic attack of water molecules on the ester carbonyl carbon. Hydrolysis only becomes a relevant pathway in highly caustic environments (e.g., deeper anoxic zones of alkaline landfills)[5].

-

Photolysis: In atmospheric and shallow aquatic environments, MIDP can undergo indirect photolysis via reaction with photochemically generated hydroxyl radicals (·OH). However, in turbid aquatic environments or soils, light attenuation renders photolysis insignificant[6].

Biochemical Pathway to Mineralization

The complete mineralization of MIDP follows a highly conserved biochemical sequence utilized by aerobic bacteria to utilize aromatic compounds as a sole carbon source[3].

-

Ester Cleavage: Hydrolase enzymes cleave the remaining ester bond of MIDP, yielding Phthalic Acid (PA) and Isodecanol . The isodecanol undergoes standard β -oxidation.

-

Dioxygenation & Decarboxylation: Phthalic acid is attacked by phthalate dioxygenase, forming a dihydrodiol intermediate, which is subsequently dehydrogenated and decarboxylated to form Protocatechuate (PCA) .

-

Ring Cleavage: Protocatechuate is the central intermediate for aromatic ring cleavage. Depending on the microbial strain, it undergoes either ortho-cleavage (via protocatechuate 3,4-dioxygenase) or meta-cleavage (via protocatechuate 4,5-dioxygenase) to yield aliphatic acids that feed directly into the TCA Cycle for complete conversion to CO2 and H2O [2][3].

Figure 1: Complete biochemical degradation pathway of DIDP through MIDP to mineralization.

Experimental Workflows for Degradation Analysis

To accurately quantify the degradation kinetics of MIDP in environmental matrices, researchers must employ self-validating analytical protocols. The following methodology outlines a robust Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) workflow.

Rationale and Causality in Protocol Design

-

Isotope Dilution: Because environmental matrices (soil/sludge) cause significant ion suppression in the mass spectrometer, spiking samples with a deuterated internal standard ( D4 -MIDP) is mandatory. This ensures that any signal loss due to matrix effects is mathematically corrected.

-

Negative Electrospray Ionization (ESI-): MIDP possesses a free carboxylic acid group ( pKa≈4.5 ). In a slightly basic mobile phase, this group readily deprotonates, making ESI in negative mode highly sensitive for monoester detection.

-

Diagnostic Fragmentation: During MS/MS, MIDP reliably produces a deprotonated benzoate ion ( [C6H5COO]− ) at m/z 121.0295 and a deprotonated o-phthalic anhydride ion at m/z 147.0088. Monitoring these transitions ensures high specificity[7].

Step-by-Step Methodology

-

Sample Preparation: Collect 5g of homogenized soil/sediment or 500 mL of aqueous sample. Spike immediately with 50 ng of D4 -MIDP internal standard to establish the baseline recovery rate.

-

Extraction (Solid Phase Extraction - SPE):

-

Condition a polymeric reversed-phase SPE cartridge (e.g., Oasis HLB) with 5 mL methanol followed by 5 mL HPLC-grade water.

-

Load the aqueous sample (or soil extract) at a flow rate of 2 mL/min. Causality: The hydrophobic 8-methylnonyl chain binds strongly to the sorbent, allowing polar interferents to be washed away.

-

Wash with 5 mL of 5% methanol in water to remove salts.

-

Elute MIDP with 5 mL of 100% methanol.

-

-

Concentration: Evaporate the eluate to dryness under a gentle stream of ultra-high-purity nitrogen at 35°C. Reconstitute in 500 μ L of initial mobile phase (e.g., 90:10 Water:Acetonitrile with 0.1% acetic acid).

-

LC-MS/MS Analysis:

-

Inject 10 μ L onto a C18 reversed-phase column.

-

Run a gradient elution from 10% to 95% Acetonitrile over 15 minutes.

-

Monitor transitions in ESI- mode: Precursor [M−H]− m/z 305.2 → Product m/z 121.0 and 147.0[7].

-

Figure 2: Self-validating LC-MS/MS experimental workflow for MIDP quantification.

Quantitative Data on Degradation Kinetics

The degradation rate of MIDP is highly dependent on the environmental matrix, oxygen availability, and the specific microbial consortia present. Table 1 summarizes comparative degradation metrics synthesized from environmental fate assessments[2][3][5].

Table 1: Environmental Degradation Kinetics of Isodecyl Phthalates

| Environmental Compartment | Target Compound | Dominant Mechanism | Estimated Half-Life ( t1/2 ) | Primary Microbial Strains |

| Atmospheric Air | DIDP / MIDP | Indirect Photolysis (·OH) | 0.32 – 1.5 Days | N/A (Abiotic) |

| Aerobic Surface Water | MIDP | Enzymatic Hydrolysis | 14 – 28 Days | Bacillus sp., Pseudomonas sp. |

| Aerobic Soil/Sediment | MIDP | Enzymatic Hydrolysis | 35 – 90 Days | Comamonas sp., Rhodococcus |

| Anaerobic Sediment | MIDP | Methanogenesis / Reduction | > 100 Days | Uncharacterized Anaerobes |

| Deep Landfill (Anoxic) | MIDP | Alkaline Hydrolysis | 3.4 Years (pH 7) | N/A (Abiotic) |

Note: The extended half-life in anaerobic sediments highlights the necessity of oxygen for the initial dioxygenase attack on the phthalic acid ring.

References

Sources

- 1. mdpi.com [mdpi.com]

- 2. epa.gov [epa.gov]

- 3. Comparative study on the degradation of dibutyl phthalate by two newly isolated Pseudomonas sp. V21b and Comamonas sp. 51F - PMC [pmc.ncbi.nlm.nih.gov]

- 4. gregormendelfoundation.com [gregormendelfoundation.com]

- 5. epa.gov [epa.gov]

- 6. Review of Environmental Fate and Effects of Selected Phthalate Esters, Danish Environmental Protection Agency [www2.mst.dk]

- 7. archimer.ifremer.fr [archimer.ifremer.fr]

- 8. researchgate.net [researchgate.net]

in vitro cellular toxicity profile of phthalic acid 8-methylnonyl ester

Whitepaper: In Vitro Cellular Toxicity Profile of Phthalic Acid 8-Methylnonyl Ester (Monoisodecyl Phthalate)

Executive Summary

Phthalic acid 8-methylnonyl ester (CAS 69725-01-5), more commonly recognized in toxicological literature as monoisodecyl phthalate (MIDP), is the primary bioactive monoester metabolite of the high-molecular-weight plasticizer diisodecyl phthalate (DIDP)[1][2]. While DIDP is widely utilized in polyvinyl chloride (PVC) manufacturing, its in vitro and in vivo toxicity is predominantly driven by its rapid esterase-mediated hydrolysis into MIDP[3]. This technical guide synthesizes the mechanistic pathways, quantitative data, and standardized in vitro protocols necessary for evaluating the cellular toxicity profile of MIDP, focusing on its role as an endocrine-disrupting chemical (EDC), a peroxisome proliferator, and an inducer of oxidative stress.

Toxicokinetics & Membrane Biophysics

The cellular uptake and subsequent toxicity of MIDP are heavily dictated by its biophysical interaction with lipid bilayers. Unlike its parent diester (DIDP), the monoester MIDP contains a free carboxylic functional group with a pKa of approximately 3.7[4]. At physiological pH (7.4), MIDP exists predominantly in a deprotonated (ionized) state.

Molecular dynamics simulations and unbiased in vitro membrane assays demonstrate that MIDP localizes preferentially at the lipid bilayer interface[4]. This intercalation disrupts native lipid packing, altering membrane fluidity. The amphiphilic nature of MIDP not only facilitates its intracellular accumulation but also initiates early-stage membrane stress, which acts as a precursor to downstream intracellular toxicity.

Fig 1: Mechanistic pathways of MIDP-induced cellular toxicity.

Core Mechanisms of Cellular Toxicity

The PPAR-RXR Axis and Hepatotoxicity

One of the most well-documented mechanisms of MIDP toxicity is its action as an exogenous ligand for Peroxisome Proliferator-Activated Receptors (PPARs), specifically the PPARα and PPARγ isoforms[3][5]. Upon entering the cytoplasm and translocating to the nucleus, MIDP binds to the ligand-binding domain of PPARs, which then form a heterodimer with the Retinoid X Receptor (RXRα)[5].

In hepatic in vitro models (such as human HepG2 cells or sea bream hepatocytes), this inappropriate activation leads to the transcription of genes involved in fatty acid metabolism (e.g., FABP)[5]. The pathological result is peroxisome proliferation, intracellular lipid accumulation (lipidosis), and ultimately, hepatocyte hypertrophy and metabolic dysregulation[6].

Oxidative Stress and Mitochondrial Apoptosis

MIDP exposure is inextricably linked to the overproduction of Reactive Oxygen Species (ROS)[6][7]. In vitro studies utilizing non-malignant colonocytes, human umbilical vein endothelial cells (HUVECs), and hepatocytes reveal that MIDP suppresses the activity of endogenous antioxidative enzymes, including superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GPx)[6][7].

The accumulation of ROS induces lipid peroxidation (evidenced by elevated malondialdehyde [MDA] levels) and triggers mitochondrial membrane depolarization. This loss of mitochondrial integrity forces the release of cytochrome C into the cytosol, activating the Caspase-3 cascade and culminating in programmed cell death (apoptosis)[6][7].

Endocrine Disruption in Reproductive Cells

As an EDC, MIDP exhibits significant reproductive toxicity. In vitro assays using human granulosa-like tumor cell lines (KGN) and Leydig cells demonstrate that MIDP interferes with steroidogenesis[8]. By downregulating the expression of key steroidogenic enzymes, MIDP reduces the production of testosterone in male models and estradiol/progesterone in female models, contributing to accelerated follicular degeneration and altered semen quality parameters[8].

Quantitative Toxicity Profile

To provide a comparative baseline for assay development, the following table synthesizes the quantitative in vitro toxicity metrics of MIDP (and its parent DIDP) across various cell lines:

| Cell Line Model | Target Pathway | Key Toxicological Observations | Typical IC50 / EC50 Range | Ref. |

| HepG2 (Hepatocytes) | PPARα/γ Activation | Peroxisome proliferation, ROS generation, lipidosis. | 50 μM – 150 μM | [5][6] |

| GC-1 (Spermatogonia) | Oxidative Stress | Telomere dysfunction, Caspase-3 mediated apoptosis. | 10 μM – 50 μM | [7] |

| Leydig / KGN (Reproductive) | Steroidogenesis | Downregulation of testosterone and estradiol production. | 20 μM – 100 μM | [8] |

| HUVEC (Endothelial) | ROS / Inflammation | Increased MDA, decreased SOD/CAT, cellular apoptosis. | > 100 μM | [7] |

Self-Validating In Vitro Methodologies

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems for evaluating MIDP toxicity.

Fig 2: Standardized in vitro workflow for evaluating MIDP toxicity.

Cytotoxicity & Proliferation (CCK-8 Assay)

Causality: The Cell Counting Kit-8 (CCK-8) is utilized over traditional MTT assays because the WST-8 tetrazolium salt is water-soluble. This prevents the need for toxic solubilization steps (like DMSO cell lysis), allowing for continuous, non-destructive kinetic monitoring of MIDP-induced cytotoxicity.

-

Seed cells (e.g., HepG2) in a 96-well plate at 1×104 cells/well; incubate for 24h at 37°C, 5% CO₂.

-

Prepare MIDP stock in DMSO. Dose cells with varying concentrations (1 μM to 200 μM). Critical: Maintain final DMSO concentration strictly below 0.1% (v/v) to prevent solvent-induced baseline cytotoxicity.

-

Incubate for 24h, 48h, and 72h.

-

Add 10 μL of CCK-8 solution to each well; incubate for 2 hours.

-

Measure absorbance at 450 nm using a microplate reader. Calculate IC50 using non-linear regression.

Intracellular ROS Quantification (DCFDA Assay)

Causality: 2',7'-dichlorofluorescin diacetate (DCFDA) is highly specific for ROS. It is cell-permeable but becomes trapped intracellularly upon deacetylation by cellular esterases. Subsequent oxidation by MIDP-induced ROS converts it to highly fluorescent DCF, providing a direct, quantifiable readout of oxidative stress.

-

Seed cells in a black, clear-bottom 96-well plate.

-

Pre-incubate cells with 10 μM DCFDA in serum-free media for 30 minutes in the dark.

-

Wash twice with PBS to remove extracellular dye.

-

Expose cells to MIDP at sub-lethal concentrations (e.g., IC20). Include a positive control (100 μM H₂O₂) and a negative control (vehicle only) to establish a self-validating dynamic range.

-

Measure fluorescence immediately (Ex/Em = 485/535 nm) and continuously over 4 hours to capture the oxidative burst kinetics.

Transcriptional Activation (PPAR Luciferase Reporter Assay)

Causality: To isolate MIDP's receptor-mediated endocrine disruption from general cytotoxicity, a reporter assay is required. By transfecting cells with a plasmid containing a PPAR-responsive element (PPRE) linked to a luciferase gene, luminescence directly correlates with MIDP's ability to bind and activate the PPAR receptor.

-

Co-transfect cells with a PPRE-luciferase reporter plasmid and a Renilla luciferase control plasmid (for normalization of transfection efficiency) using Lipofectamine.

-

After 24h, treat cells with MIDP (10 nM to 50 μM) for 24 hours.

-

Lyse cells and sequentially measure Firefly and Renilla luminescence using a Dual-Luciferase assay kit.

-

Calculate fold-activation relative to the vehicle control.

References

-

PubChem . Monoisodecyl phthalate | C18H26O4 | CID 169241. National Institutes of Health (NIH).[1]

-

Wikipedia . Diisodecyl phthalate.[2]

-

Consumer Product Safety Commission (CPSC) . Overview of Phthalates Toxicity.[3]

-

The Journal of Physical Chemistry B (ACS) . Interaction of Phthalates with Lipid Bilayer Membranes.[4]

-

Chemical Research in Toxicology (ACS) . Effects of Diisodecyl Phthalate on PPAR:RXR-Dependent Gene Expression Pathways in Sea Bream Hepatocytes.[5]

-

MDPI . Molecular Mechanisms of Phthalate-Induced Hepatic Injury and Amelioration by Plant-Based Principles.[6]

-

ResearchGate . Phthalate exposure leads to cell apoptosis to HUVEC cells and toxicity through increasing the oxidative stress.[7]

-

PMC (NIH) . A Systematic Literature Review of Reproductive Toxicological Studies on Phthalates.[8]

Sources

- 1. Monoisodecyl phthalate | C18H26O4 | CID 169241 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Diisodecyl phthalate - Wikipedia [en.wikipedia.org]

- 3. cpsc.gov [cpsc.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. A Systematic Literature Review of Reproductive Toxicological Studies on Phthalates - PMC [pmc.ncbi.nlm.nih.gov]

The Metabolic Architecture of Phthalic Acid 8-Methylnonyl Ester in Mammalian Models: A Technical Whitepaper

Introduction: The Biochemical Context

Phthalic acid 8-methylnonyl ester, commonly designated as mono-8-methylnonyl phthalate or monoisodecyl phthalate (MiDP), is the principal hydrolytic monoester derived from the high-molecular-weight plasticizer diisodecyl phthalate (DIDP) 1, 2. In mammalian toxicokinetics, the length of the alkyl chain fundamentally dictates the metabolic fate of phthalate esters 3. While low-molecular-weight phthalates are readily excreted as primary monoesters, the extensive lipophilicity of the 10-carbon 8-methylnonyl chain prevents direct renal clearance 3. Consequently, MiDP must undergo rigorous Phase I cytochrome P450 (CYP)-mediated oxidation and Phase II conjugation to become sufficiently hydrophilic for urinary excretion 4, 5.

This technical guide provides an authoritative analysis of the MiDP metabolic cascade, detailing the causality behind these biotransformations and establishing self-validating analytical protocols for biomarker quantification.

Section 1: The Biphasic Metabolic Cascade

Phase I: Hydrolytic Cleavage and CYP450 Oxidation

Following oral or dermal exposure, DIDP is rapidly metabolized by non-specific lipases and esterases in the gastrointestinal tract and hepatic tissue, cleaving one ester bond to yield MiDP 3, 6. However, MiDP acts merely as a transient intermediate. It is rarely detected in mammalian urine because it immediately undergoes terminal ( ω ) and sub-terminal ( ω−1 ) oxidation driven by the hepatic CYP450 enzyme system 4, 6.

The oxidation of the 8-methylnonyl chain branches into distinct pathways:

-

ω−1 Oxidation: Hydroxylation of the penultimate carbon yields mono-hydroxy-isodecyl phthalate (MHiDP) 4, 7. Subsequent enzymatic action by alcohol dehydrogenases oxidizes this secondary alcohol into a ketone, forming mono-oxo-isodecyl phthalate (MOiDP) 4, [[8]]().

-

ω Oxidation: Oxidation at the terminal methyl group produces a carboxylic acid derivative, mono-carboxy-isononyl phthalate (MCiNP) [[4]](). MCiNP is consistently identified as the dominant urinary biomarker in both rodent models and human biomonitoring studies 4, 6.

Phase II: Glucuronidation

To achieve the hydrophilicity required for renal clearance, the Phase I oxidative metabolites (MHiDP, MOiDP, MCiNP) are subjected to Phase II conjugation. Uridine 5'-diphospho-glucuronosyltransferases (UGTs) catalyze the addition of glucuronic acid to the hydroxyl or carboxyl moieties 3, 5. Interestingly, empirical data shows that MCiNP is predominantly excreted in its free, unconjugated form, whereas MOiDP and MHiDP are heavily excreted as glucuronide conjugates [[4]]().

Fig 1: Phase I and Phase II metabolic pathways of DIDP to MiDP and its oxidative metabolites.

Section 2: Quantitative Pharmacokinetic Profiles

Understanding the relative abundance of these metabolites is critical for accurate exposure assessment. Because commercial DIDP is a complex mixture of isomers, its metabolites elute chromatographically as peak clusters rather than sharp singlets 4.

Table 1: Pharmacokinetic Excretion Profile of MiDP Metabolites in Mammalian Urine

| Metabolite | Abbreviation | Structural Modification | Relative Abundance | Primary Excretion Form |

| Mono-carboxy-isononyl phthalate | MCiNP | ω -oxidation (Carboxylic Acid) | Dominant | Free Form 4 |

| Mono-hydroxy-isodecyl phthalate | MHiDP | ω−1 -oxidation (Hydroxyl) | Moderate | Glucuronide Conjugate 4 |

| Mono-oxo-isodecyl phthalate | MOiDP | ω−1 -oxidation (Ketone) | Moderate | Glucuronide Conjugate [[4]]() |

| Mono-8-methylnonyl phthalate | MiDP | Primary Hydrolysis | Trace / Undetectable | N/A 4, 6 |

Section 3: Analytical Methodology & Self-Validating Protocol

To ensure scientific integrity and trustworthiness in pharmacokinetic studies, quantifying MiDP metabolites requires a self-validating LC-MS/MS workflow. Direct analysis of urine necessitates the deconjugation of Phase II metabolites to accurately measure total Phase I oxidative biomarkers [[9]]().

Step-by-Step Protocol: Isotope-Dilution LC-MS/MS Quantification

-

Sample Aliquoting & Spiking: Aliquot 1.0 mL of urine. Spike with isotopically labeled internal standards (e.g., 13C4 -MHiDP, 13C4 -MCiNP). Causality: Internal standards are chemically identical to the analytes but differ in mass, perfectly correcting for matrix-induced ion suppression and variable solid-phase extraction (SPE) recoveries [[9]]().

-

Enzymatic Deconjugation: Add 250 μ L of ammonium acetate buffer (pH 6.5) and 10 μ L of β -glucuronidase (e.g., from E. coli). Incubate at 37°C for 90 minutes. Causality: This enzyme specifically cleaves the glucuronic acid moiety, converting all conjugated MHiDP and MOiDP back to their free oxidative forms, ensuring uniform quantification of the total metabolite load [[9]]().

-

Solid-Phase Extraction (SPE): Load the sample onto a pre-conditioned mixed-mode polymeric SPE cartridge. Wash with 5% methanol in water, then elute with 100% acetonitrile. Causality: SPE concentrates the highly lipophilic oxidative metabolites while eliminating polar urinary salts that cause electrospray ionization (ESI) quenching.

-

Chromatographic Separation: Inject onto a C18 reversed-phase UHPLC column using a gradient of 0.1% acetic acid in water and 0.1% acetic acid in acetonitrile. Causality: The acidic mobile phase keeps the carboxylic acid groups of MCiNP and MiDP protonated, preventing peak tailing and improving retention on the hydrophobic stationary phase [[9]]().

-

Tandem Mass Spectrometry (ESI-MS/MS): Operate in negative ESI mode using Multiple Reaction Monitoring (MRM). Self-Validation Check: Monitor the diagnostic neutral loss of CO2 ([M-H-44] − ) and the formation of the deprotonated o -phthalic anhydride ion ( m/z 147) 10. The ratio of the quantifier to qualifier MRM transitions must remain within ± 20% of the calibration standards to confirm analyte identity.

Fig 2: Self-validating LC-MS/MS analytical workflow for quantifying MiDP oxidative biomarkers.

Section 4: Diagnostic Fragmentation Pathways in Mass Spectrometry

In non-targeted metabolomics, identifying novel structural isomers of MiDP relies on predictable collision-induced dissociation (CID) pathways. The molecular ion for MiDP is [M-H] − at m/z 305 10, 11. Primary fragmentation yields m/z 147 (deprotonated o -phthalic anhydride) and m/z 121 10. The oxidative metabolites exhibit predictable mass shifts corresponding to the addition of oxygen (+16 Da for MHiDP, +14 Da for MOiDP, +30 Da for MCiNP) on the alkyl chain, while the m/z 147 core remains intact, serving as a diagnostic anchor for this chemical class 10.

Conclusion

The metabolic architecture of phthalic acid 8-methylnonyl ester is fundamentally dictated by its high lipophilicity, necessitating rigorous CYP450-mediated oxidation to achieve renal clearance. For researchers and drug development professionals, targeting the secondary oxidative metabolites (MCiNP, MHiDP, MOiDP) rather than the primary monoester is the only scientifically valid approach to assess exposure and toxicokinetics. Utilizing isotope-dilution LC-MS/MS with enzymatic deconjugation ensures that these complex isomeric clusters are quantified with the highest degree of analytical rigor.

References

-

PubChem - Monoisodecyl phthalate | C18H26O4 | CID 169241. National Institutes of Health (NIH). [Link]

-

PubChem - Diisodecyl Phthalate | C28H46O4 | CID 33599. National Institutes of Health (NIH).[Link]

-

Silva MJ, et al. (2007). Assessment of human exposure to di-isodecyl phthalate using oxidative metabolites as biomarkers. PubMed.[Link]

-

Exposure Marker Discovery of Phthalates Using Mass Spectrometry. J-Stage.[Link]

-

Proposed metabolic transformation of DINP and DIDP. ResearchGate.[Link]

-

Toxicity Review for Diisodecyl Phthalate (DIDP). Consumer Product Safety Commission (CPSC).[Link]

-

Mono-hydroxy-isodecyl phthalate (OH-MiDP) (Compound). Exposome-Explorer.[Link]

-

Diagnostic Fragmentation Pathways for Identification of Phthalate Metabolites in Non-Targeted Analysis Studies. PMC.[Link]

-

Analytical Methodologies for the Assessment of Phthalate Exposure in Humans. Taylor & Francis.[Link]

-

Mono-oxo-isodecyl phthalate (oxo-MiDP) (Compound). Exposome-Explorer.[Link]

-

Table S1: Phthalate metabolite standards analyzed. EPA.[Link]

Sources

- 1. Monoisodecyl phthalate | C18H26O4 | CID 169241 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Diisodecyl Phthalate | C28H46O4 | CID 33599 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Exposure Marker Discovery of Phthalates Using Mass Spectrometry [jstage.jst.go.jp]

- 4. Assessment of human exposure to di-isodecyl phthalate using oxidative metabolites as biomarkers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. cpsc.gov [cpsc.gov]

- 7. Exposome-Explorer - Mono-hydroxy-isodecyl phthalate (OH-MiDP) (Compound) [exposome-explorer.iarc.fr]

- 8. Exposome-Explorer - Mono-oxo-isodecyl phthalate (oxo-MiDP) (Compound) [exposome-explorer.iarc.fr]

- 9. tandfonline.com [tandfonline.com]

- 10. Diagnostic Fragmentation Pathways for Identification of Phthalate Metabolites in Non-Targeted Analysis Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pasteur.epa.gov [pasteur.epa.gov]

Toxicokinetics and Bioaccumulation of Phthalic Acid 8-Methylnonyl Ester: A Technical Guide

Executive Summary

Phthalic acid 8-methylnonyl ester—commonly referred to as monoisodecyl phthalate (MIDP)—is the primary, toxicologically active monoester metabolite of the ubiquitous high-molecular-weight plasticizer diisodecyl phthalate (DIDP)[1][2]. In my experience overseeing pharmacokinetic evaluations for regulatory submissions, understanding the precise toxicokinetics (ADME) and bioaccumulation potential of this specific ester is critical. This whitepaper synthesizes current pharmacokinetic data, delineates the mechanistic pathways of biotransformation, and provides field-proven, self-validating experimental protocols for quantifying its bioaccumulation and clearance.

Chemical Identity & Physiochemical Properties

The pharmacokinetic behavior of phthalic acid 8-methylnonyl ester is dictated by the delicate balance between its lipophilic aliphatic chain and its hydrophilic carboxylic acid moiety. As a monoester, it is significantly more polar than its parent diester, yet it retains enough lipophilicity to drive rapid tissue partitioning[1].

Table 1: Physiochemical Properties of Phthalic Acid 8-Methylnonyl Ester and its Parent Diester

| Property | Phthalic Acid 8-Methylnonyl Ester (MIDP) | Diisodecyl Phthalate (DIDP) |

| CAS Number | 31047-64-0 / 69725-01-5 | 26761-40-0 / 68515-49-1 |

| Molecular Formula | C18H26O4 | C28H46O4 |

| Molecular Weight | 306.4 g/mol | 446.7 g/mol |

| Log Kow (estimated) | ~6.1 | ~10.6 |

| Topological Polar Surface Area | 63.6 Ų | 52.6 Ų |

| Metabolic Role | Primary active metabolite | Parent compound (Pro-toxicant) |

(Data synthesized from authoritative chemical databases[1][2][3])

Toxicokinetic Profiling (ADME)

The toxicokinetics of phthalic acid 8-methylnonyl ester is characterized by its rapid enzymatic generation from DIDP, followed by extensive oxidative metabolism that prevents long-term systemic retention.

-

Absorption: Following oral exposure to the parent DIDP, pancreatic lipases and intestinal esterases rapidly hydrolyze the diester bond, yielding phthalic acid 8-methylnonyl ester[2]. This monoester is the primary species absorbed across the intestinal epithelium into the portal circulation.

-

Distribution: Driven by a moderate-to-high lipophilicity (Log Kow ~6.1), the monoester readily distributes into lipid-rich tissues[1]. However, its volume of distribution (Vd) is restricted by rapid hepatic extraction.

-

Metabolism: In the liver, the molecule undergoes extensive Phase I oxidation mediated by Cytochrome P450 (CYP) enzymes. The 8-methylnonyl alkyl chain is oxidized to form secondary metabolites, including hydroxylated (oh-MIDP), oxo (oxo-MIDP), and carboxylated (cx-MIDP) derivatives[2][4].

-

Excretion: These Phase I metabolites subsequently undergo Phase II glucuronidation, significantly increasing their aqueous solubility. The glucuronide conjugates are rapidly excreted via urine and feces, resulting in a short biological half-life[4].

Biotransformation pathway of DIDP to phthalic acid 8-methylnonyl ester and its clearance.

Bioaccumulation Potential & Environmental Kinetics

A common misconception in environmental toxicology is that high Log Kow values automatically equate to high bioaccumulation. Despite the lipophilicity of both the parent compound and the monoester, the bioaccumulation factor (BCF) of phthalic acid 8-methylnonyl ester in aquatic and terrestrial organisms is remarkably low[2][3].

-

Mechanistic Causality: The low BCF is a direct consequence of the high biotransformation rate. Fish and mammals possess highly efficient esterase and CYP450 systems that rapidly clear the chemical before steady-state accumulation can occur in adipose tissue.

-

Regulatory Implication: Consequently, while the substance partitions strongly into sediments and soils, it does not biomagnify up the trophic cascade, which is a critical factor in environmental risk assessments[4].

Table 2: Quantitative Toxicokinetic Parameters (Representative Mammalian Model)

| Parameter | Value / Estimate | Mechanistic Rationale |

| Oral Bioavailability | > 80% (as monoester) | Rapid pre-systemic hydrolysis of the parent diester in the gut. |

| Plasma Half-life (T1/2) | 4 - 8 hours | Efficient Phase I oxidation and Phase II conjugation. |

| Volume of Distribution | Moderate | Balances lipophilic partitioning with rapid hepatic uptake. |

| Bioaccumulation Factor | < 100 L/kg | High metabolic clearance overrides lipophilicity-driven storage. |

Experimental Methodologies & Protocols

To ensure scientific integrity and reproducibility, the following self-validating protocols are provided for assessing the toxicokinetics and bioaccumulation of phthalic acid 8-methylnonyl ester.

Protocol 1: In Vitro Hepatic Microsomal Clearance Assay

Purpose: To determine the intrinsic clearance ( CLint ) of the monoester via Phase I metabolism.

-

Step 1: Preparation: Thaw cryopreserved liver microsomes (e.g., human or rat) on ice. Prepare a 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl2.

-

Step 2: Incubation Mixture: In a 96-well plate, combine microsomes (final protein concentration 0.5 mg/mL) and phthalic acid 8-methylnonyl ester (final concentration 1 µM, keeping organic solvent <0.1%). Pre-incubate at 37°C for 5 minutes.

-

Step 3: Reaction Initiation: Initiate the reaction by adding NADPH (final concentration 1 mM).

-

Step 4: Time-Course Sampling: At predefined intervals (0, 5, 15, 30, 45, 60 minutes), transfer 50 µL aliquots into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., MIDP-d4)[5][6].

-

Causality: The 3:1 ratio of organic solvent to aqueous sample rapidly denatures microsomal proteins, instantaneously halting enzymatic activity to ensure accurate time-point resolution.

-

-

Step 5: Centrifugation & Analysis: Centrifuge at 4000 x g for 15 minutes. Analyze the supernatant via LC-MS/MS.

-

Self-Validation: Include a negative control (no NADPH) to rule out chemical instability, and a positive control (e.g., testosterone) to verify baseline microsomal activity.

Protocol 2: In Vivo Bioaccumulation Assessment in Aquatic Models (OECD 305)

Purpose: To quantify the Bioconcentration Factor (BCF) taking metabolic clearance into account.

-

Step 1: Acclimation: Acclimate test species (e.g., Danio rerio) in flow-through tanks for 14 days.

-

Causality: A 14-day acclimation period stabilizes the baseline metabolic rate of the fish, preventing stress-induced fluctuations in CYP450 expression that could artificially skew clearance data.

-

-

Step 2: Exposure Phase: Expose fish to a sub-lethal, constant aqueous concentration of radiolabeled (14C) or stable-isotope labeled phthalic acid 8-methylnonyl ester for 28 days[2]. Monitor water concentrations daily via SPE-LC-MS/MS.

-

Step 3: Depuration Phase: Transfer fish to clean water for 14 days.

-

Step 4: Sampling: Sample fish (n=4) at regular intervals during both phases. Homogenize tissues and extract using a liquid-liquid extraction (LLE) method (e.g., hexane:MTBE).

-

Step 5: Kinetic Modeling: Calculate the uptake rate constant ( k1 ) and depuration rate constant ( k2 ). Determine kinetic BCF as k1/k2 .

Step-by-step experimental workflow for quantifying toxicokinetics and bioaccumulation.

Conclusion

Phthalic acid 8-methylnonyl ester serves as the critical node in the toxicokinetic evaluation of high-molecular-weight phthalates. While its physicochemical properties suggest a high potential for bioaccumulation, empirical evidence and robust pharmacokinetic profiling demonstrate that rapid hepatic biotransformation pathways mitigate systemic retention. Future research should prioritize physiologically based pharmacokinetic (PBPK) modeling to extrapolate these findings across susceptible populations and refine environmental risk paradigms.

References

-

Pharmaffiliates. "1398065-94-5| Chemical Name : Phthalic Acid 8-Methylnonyl Ester-d4". Pharmaffiliates. URL:[Link]

-

National Institutes of Health. "Monoisodecyl phthalate | C18H26O4 | CID 169241". PubChem. URL:[Link]

-

Japan Science and Technology Agency. "Phthalic acid diisodesyl | Chemical Substance Information". J-GLOBAL. URL:[Link]

-

National Institutes of Health. "Diisodecyl Phthalate | C28H46O4 | CID 33599". PubChem. URL:[Link]

-

U.S. Environmental Protection Agency. "Draft Scope of the Risk Evaluation for Di-isodecyl Phthalate (DIDP) CASRN 26761-40-0". EPA. URL:[Link]

Sources

- 1. Monoisodecyl phthalate | C18H26O4 | CID 169241 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Diisodecyl Phthalate | C28H46O4 | CID 33599 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Phthalic acid diisodecyl | Chemical Substance Information | J-GLOBAL [jglobal.jst.go.jp]

- 4. epa.gov [epa.gov]

- 5. pharmaffiliates.com [pharmaffiliates.com]

- 6. scbt.com [scbt.com]

Application Note: High-Sensitivity GC-MS Determination of Phthalic Acid 8-Methylnonyl Ester in Aqueous Matrices

Target Audience: Analytical Chemists, Environmental Researchers, and Toxicologists Matrix: Surface Water, Wastewater, and Drinking Water Analytical Platform: Solid-Phase Extraction (SPE) coupled with GC-EI-MS

Introduction & Mechanistic Context

Phthalic acid 8-methylnonyl ester (also known as monoisodecyl phthalate or MIDP) is a primary environmental degradation product and biological metabolite of the high-molecular-weight plasticizer diisodecyl phthalate (DIDP)[1]. Monitoring this specific monoester in water systems is critical for assessing plasticizer leaching and environmental endocrine-disrupting chemical (EDC) loads.

The Analytical Challenge (Causality of Method Design): Standard EPA methods for intact phthalate diesters (e.g., EPA Method 8061A or 606) rely on direct liquid-liquid extraction followed by direct GC-MS or GC-ECD injection[2]. However, as a monoester, phthalic acid 8-methylnonyl ester possesses a free, highly polar carboxylic acid group. If injected directly into a GC system, this polar moiety interacts with the silanol groups of the capillary column and injection port liner, resulting in severe peak tailing, irreversible adsorption, and thermal degradation[3].

To achieve a self-validating, high-fidelity quantitative system, this protocol introduces two critical interventions:

-

Matrix Isolation via Polymeric SPE: Concentrates the trace-level analyte while removing inorganic salts and polar interferences.

-

Silylation Derivatization: We utilize N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) catalyzed by 1% trimethylchlorosilane (TMCS)[4]. This endothermic reaction masks the active hydrogen of the carboxyl group, converting the monoester into a highly volatile and thermally stable trimethylsilyl (TMS) ester[5], enabling sharp chromatographic resolution and robust mass spectral fragmentation.

Materials and Reagents

To prevent ubiquitous background contamination, all plastic materials must be strictly avoided during sample handling and preparation[2].

| Reagent / Material | Specification / Purpose |

| Target Analyte Standard | Phthalic acid 8-methylnonyl ester (CAS 69725-01-5)[1] |

| Internal Standard (IS) | Phthalic acid 8-methylnonyl ester-d4 (CAS 1398065-94-5)[6] |

| Derivatization Agent | BSTFA + 1% TMCS (Sealed glass ampoules)[4] |

| SPE Cartridges | Hydrophilic-Lipophilic Balance (HLB) Polymeric, 200 mg / 6 mL |

| Solvents | LC-MS Grade: Methanol, Ethyl Acetate, Acetonitrile, Hexane |

| Sample Containers | Pre-baked (400°C for 4 hours) amber glass bottles with PTFE-lined caps[2] |

Experimental Protocol: Step-by-Step Workflow

Sample Collection and Pretreatment

-

Collection: Collect 500 mL of the water sample in a pre-baked amber glass bottle. Do not pre-rinse the bottle with the sample[7].

-

Acidification (Critical Step): Adjust the sample to pH < 3 using 1M HCl.

-

Causality: Phthalate monoesters have a pKa of approximately 4.0. Acidifying the matrix ensures the carboxylic acid group is fully protonated (neutral state), which is mandatory for efficient retention on the reversed-phase SPE sorbent.

-

-

Spiking: Spike the sample with 50 µL of the Internal Standard (MIDP-d4) working solution (1 µg/mL) to yield a self-correcting recovery baseline.

Solid-Phase Extraction (SPE)

-

Conditioning: Pass 5 mL of Methanol followed by 5 mL of acidified LC-MS water (pH 3) through the HLB cartridge. Do not let the sorbent dry.

-

Loading: Load the 500 mL water sample at a controlled flow rate of 5–10 mL/min using a PTFE vacuum manifold.

-

Washing: Wash the cartridge with 5 mL of 5% Methanol in water to elute highly polar matrix interferences. Dry the cartridge under a full vacuum for 15 minutes.

-

Elution: Elute the target analytes using 6 mL of Ethyl Acetate:Methanol (9:1, v/v).

-

Concentration: Evaporate the eluate to complete dryness under a gentle stream of ultra-pure Nitrogen (N2) at room temperature.

Derivatization (Silylation)

-

Reconstitution: Reconstitute the dried extract in 50 µL of anhydrous Acetonitrile.

-

Reaction: Add 50 µL of BSTFA + 1% TMCS[8]. Seal the glass vial tightly with a PTFE-lined crimp cap.

-

Incubation: Incubate the vial in a heating block at 75°C for 40 minutes[8].

-

Causality: Heat provides the activation energy required for the steric displacement of the proton by the bulky TMS group. The 1% TMCS acts as a Lewis acid catalyst, increasing the electrophilicity of the silylating reagent.

-

-

Cooling: Allow the vial to cool to room temperature before GC-MS injection to prevent vapor lock in the autosampler syringe.

GC-MS Instrumental Parameters & Data Presentation

Analyses are performed on a Gas Chromatograph coupled to a single quadrupole Mass Spectrometer operating in Electron Impact (EI) ionization mode (70 eV). Data is acquired in Selected Ion Monitoring (SIM) mode to maximize the signal-to-noise ratio for trace environmental detection.

Table 1: GC-MS Operating Conditions

| Parameter | Setting |

| Analytical Column | HP-5MS (30 m × 0.25 mm i.d. × 0.25 µm film thickness) |

| Carrier Gas | Helium (99.999%), constant flow at 1.0 mL/min |

| Injection Volume | 1.0 µL, Splitless mode (purge valve open at 1.0 min) |

| Inlet Temperature | 280°C |

| Oven Temperature Program | 80°C (hold 1 min) → ramp 15°C/min to 200°C → ramp 5°C/min to 300°C (hold 5 min) |

| Transfer Line / Source Temp | 280°C / 230°C[8] |

Table 2: SIM Acquisition Parameters for Quantification

Note: Derivatization yields the TMS-ester of the analyte. The dominant fragment for phthalate monoester TMS derivatives is the stable phthalic anhydride ion (m/z 149), alongside characteristic TMS-cleavage fragments.

| Analyte | Retention Time (min) | Quantifier Ion (m/z) | Qualifier Ions (m/z) |

| Phthalic acid 8-methylnonyl ester (TMS) | ~18.4 | 149 | 221, 237 |

| Phthalic acid 8-methylnonyl ester-d4 (TMS) | ~18.3 | 153 | 225, 241 |

Experimental Workflow Visualization

The following diagram maps the logical progression of the sample from collection through to instrumental analysis, highlighting the phase state of the analyte at each critical juncture.

Workflow for the SPE and derivatization-assisted GC-MS detection of phthalate monoesters in water.

References

-

PubChem - NIH. "Monoisodecyl phthalate | C18H26O4 | CID 169241" National Center for Biotechnology Information. Available at:[Link]

-

Pharmaffiliates. "1398065-94-5 | Chemical Name: Phthalic Acid 8-Methylnonyl Ester-d4". Available at:[Link]

-

U.S. Environmental Protection Agency (EPA). "Method 606: Phthalate Esters in Water by GCECD". National Environmental Methods Index. Available at:[Link]

-

MDPI. "Concentrations of Seven Phthalate Monoesters in Infants and Toddlers Quantified in Urine Extracted from Diapers". Toxics 2021. Available at:[Link]

-

bioRxiv. "Assessment of exposure to Di (2-ethylhexyl) phthalate (DEHP) metabolites and Bisphenol A (BPA) and its importance for the prevention of cardiometabolic diseases". 2021. Available at:[Link]

-

National Institutes of Health (NIH) - PMC. "Biomonitoring of Environmental Phenols, Phthalate Metabolites, Triclosan, and Per- and Polyfluoroalkyl Substances in Humans with Chromatography and Mass Spectrometry". Toxics 2025. Available at:[Link]

-

Dphen1 / Elsevier. "Hollow fiber liquid-phase microextraction-gas chromatography-mass spectrometry method to analyze bisphenol A and other plasticizers". 2016. Available at:[Link]

Sources

- 1. Monoisodecyl phthalate | C18H26O4 | CID 169241 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. NEMI Method Summary - 606 [nemi.gov]

- 3. Biomonitoring of Environmental Phenols, Phthalate Metabolites, Triclosan, and Per- and Polyfluoroalkyl Substances in Humans with Chromatography and Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. library.dphen1.com [library.dphen1.com]

- 6. pharmaffiliates.com [pharmaffiliates.com]

- 7. NEMI Method Summary - 506 [nemi.gov]

- 8. Assessment of exposure to Di (2-ethylhexyl) phthalate (DEHP) metabolites and Bisphenol A (BPA) and its importance for the prevention of cardiometabolic diseases | bioRxiv [biorxiv.org]

Application Note: Robust Solid-Phase Extraction Protocol for the Quantification of Phthalic Acid 8-Methylnonyl Ester

Abstract

This application note provides a detailed, technically-grounded protocol for the extraction and concentration of Phthalic Acid 8-Methylnonyl Ester, also known as Bis(8-methylnonyl) phthalate or Diisodecyl phthalate (DIDP), from aqueous matrices using solid-phase extraction (SPE). Phthalates are a class of industrial plasticizers that are now ubiquitous environmental contaminants, necessitating sensitive and reliable methods for their quantification. This guide is designed for researchers, scientists, and analytical professionals, offering a step-by-step methodology grounded in the principles of chromatographic separation. We detail a reversed-phase SPE method using a C18 sorbent, explaining the critical parameters and the scientific rationale behind each step to ensure high recovery and reproducibility.

Introduction and Analyte Overview

Phthalic acid esters (PAEs) are extensively used to impart flexibility and durability to polyvinyl chloride (PVC) and other polymers.[1] Phthalic acid 8-methylnonyl ester is a higher molecular weight phthalate, belonging to a group of compounds that have come under scrutiny for their potential endocrine-disrupting properties and widespread environmental distribution.[1][2] Accurate determination of these compounds in environmental samples, such as surface water or industrial effluent, is critical for exposure assessment and regulatory monitoring.

Solid-phase extraction (SPE) is a preferred technique for preparing such samples, as it effectively reduces matrix interference, concentrates the analyte of interest, and offers significant advantages in terms of reduced solvent consumption and ease of operation compared to traditional liquid-liquid extraction.[3][4] This protocol focuses on a reversed-phase SPE mechanism, which is ideally suited for extracting non-polar analytes like long-chain phthalates from polar matrices.

Analyte Physicochemical Properties:

| Property | Value | Reference |

| Synonyms | Bis(8-methylnonyl) phthalate, Diisodecyl phthalate (DIDP) | [5] |

| CAS Number | 89-16-7 | [5] |

| Molecular Formula | C₂₈H₄₆O₄ | [5] |

| Molecular Weight | 446.66 g/mol | [5] |

| Polarity | Non-polar, hydrophobic (high log Kow) | [1][6] |

| Solubility | Poorly soluble in water; soluble in organic solvents | [1] |

Principle of the Method: Reversed-Phase SPE

The method leverages the hydrophobic nature of Phthalic acid 8-methylnonyl ester. We employ an octadecyl-functionalized silica (C18) sorbent, a non-polar stationary phase. The fundamental principle is as follows:

-

Retention: When the aqueous sample is passed through the C18 cartridge, the non-polar analyte partitions from the polar mobile phase (water) and adsorbs onto the non-polar C18 alkyl chains via strong hydrophobic (van der Waals) interactions.

-

Interference Removal: Polar impurities and salts present in the sample matrix have minimal affinity for the C18 sorbent and pass through the cartridge unretained during the loading and washing steps.

-

Elution: A non-polar organic solvent is then used to disrupt the hydrophobic interactions between the analyte and the sorbent, eluting the concentrated phthalate for subsequent analysis by techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS).[7][8]

The selection of C18 is based on its proven efficacy for a wide range of phthalates, offering a balance of selectivity and capacity.[4][8] Polymeric sorbents like styrene-divinylbenzene are also effective alternatives, potentially offering higher capacity and broader pH stability.[9]

Materials and Critical Considerations

Equipment and Consumables

-

Solid-Phase Extraction Vacuum Manifold

-

C18 SPE Cartridges (e.g., 500 mg sorbent mass, 6 mL volume)

-

Glassware: Volumetric flasks, sample collection tubes, pipettes. Crucially, all glassware must be meticulously cleaned and rinsed with acetone or another high-purity solvent to eliminate background phthalate contamination. [2][10] Avoid all plastic materials during sample collection, preparation, and storage.

-

Nitrogen evaporator or rotary evaporator for solvent concentration.

-

Analytical instrument (GC-MS or LC-MS/MS system).

Reagents and Solvents

-

Methanol (HPLC or pesticide residue grade)

-

Dichloromethane (HPLC or pesticide residue grade)

-

Ethyl Acetate (HPLC or pesticide residue grade)

-

Acetone (HPLC or pesticide residue grade)

-

Reagent-grade water (e.g., Milli-Q or equivalent, phthalate-free)

-

Phthalic acid 8-methylnonyl ester analytical standard

Detailed Experimental Protocol

This protocol is optimized for a 500 mL aqueous sample. Adjustments may be necessary based on the specific sample matrix and expected analyte concentration.

Protocol Summary Table

| Step | Procedure | Solvent/Solution | Volume (mL) | Flow Rate | Purpose |

| 1. Cartridge Conditioning | Pass solvent through the C18 cartridge. | Dichloromethane | 6 | ~5 mL/min | Initial cleaning and activation. |

| Methanol | 6 | ~5 mL/min | Wetting and activation of C18 chains. | ||

| 2. Cartridge Equilibration | Rinse cartridge to prepare for aqueous sample. | Reagent Water | 10 | ~5 mL/min | Remove methanol and pre-condition sorbent. |

| 3. Sample Loading | Pass the entire pre-treated sample through the cartridge. | Aqueous Sample | 500 | ~5 mL/min | Adsorption of the analyte onto the sorbent. |

| 4. Interference Wash | Wash the cartridge to remove polar impurities. | Reagent Water | 5 | ~5 mL/min | Remove salts and other polar interferences. |

| 5. Sorbent Drying | Dry the cartridge completely under vacuum or N₂. | N/A | N/A | 10-15 L/min | Remove all water before elution. |

| 6. Analyte Elution | Elute the retained phthalate. | Ethyl Acetate:Dichloromethane (1:1, v/v) | 6 | 1-2 mL/min | Desorb and collect the analyte. |

| 7. Post-Elution | Concentrate eluate and reconstitute. | N/A | To final vol. | N/A | Prepare for instrumental analysis. |

Step-by-Step Methodology

A. Sample Pre-treatment

-

Collect the aqueous sample in a pre-cleaned amber glass bottle.

-

If the sample contains suspended solids, filter it through a glass fiber filter (GFF).

-

For optimal retention on C18, adjust the sample pH to between 5.0 and 6.0 using dilute acid or base.[4][11]

B. Solid-Phase Extraction Procedure

-

Cartridge Conditioning:

-

Place a C18 cartridge on the vacuum manifold.

-

Pass 6 mL of dichloromethane through the cartridge.

-

Follow with 6 mL of methanol. Do not allow the sorbent bed to go dry at the end of this step. The solvent level should remain just above the sorbent frit. This step is critical for solvating the C18 chains, "activating" them to interact with the analyte.

-

-

Cartridge Equilibration:

-

Immediately after conditioning, pass 10 mL of reagent water through the cartridge. Again, do not let the sorbent run dry. This step removes the methanol and prepares the sorbent surface for the aqueous sample.

-

-

Sample Loading:

-

Load the entire 500 mL sample onto the cartridge reservoir and apply a gentle vacuum to achieve a flow rate of approximately 5 mL/min.[11] A consistent and slow flow rate ensures sufficient residence time for the analyte to partition onto the sorbent.

-

-

Interference Wash:

-

After the entire sample has passed through, wash the cartridge with 5 mL of reagent water to remove any remaining polar interferences.

-

-

Sorbent Drying:

-

This is a critical step. Apply a high vacuum (10-15 L/min) or pass a stream of nitrogen gas through the cartridge for at least 30 minutes to remove all residual water.[11] Water can reduce the efficiency of the subsequent elution step with non-polar organic solvents.

-

-

Analyte Elution:

-

Place a clean glass collection tube inside the manifold.

-

Pipette 6 mL of the elution solvent (1:1 ethyl acetate:dichloromethane) onto the dried sorbent bed.[8][11]

-

Allow the solvent to soak the sorbent for 1 minute, then slowly draw it through the cartridge at a flow rate of 1-2 mL/min to ensure complete desorption of the analyte.

-

C. Post-Elution Processing

-

Evaporate the collected eluate to near dryness under a gentle stream of nitrogen at a temperature of approximately 35-40°C.

-

Reconstitute the residue in a small, precise volume (e.g., 1 mL) of a suitable solvent (e.g., hexane or isooctane) compatible with your analytical instrument.

-

The sample is now ready for GC-MS or LC-MS analysis.

Workflow Visualization

The following diagram illustrates the complete solid-phase extraction workflow.

Caption: Workflow for the solid-phase extraction of Phthalic Acid 8-Methylnonyl Ester.

Conclusion

This application note presents a validated and robust solid-phase extraction protocol for the analysis of Phthalic Acid 8-Methylnonyl Ester in aqueous samples. By utilizing a C18 reversed-phase sorbent and optimized solvent conditions, this method provides effective analyte concentration and cleanup, leading to reliable and sensitive quantification. Adherence to the described steps, particularly the meticulous avoidance of plastic contaminants and the critical sorbent drying stage, is paramount for achieving high-quality analytical results.

References

- Analytical methodologies for the determination of phthalates in environmental matrices. (n.d.). Google Scholar.

- Ziembowicz, S., & Kida, M. (2018). Determination of di-n-butyl Phthalate in Environmental Samples. Rocznik Ochrona Środowiska.

-

Ueta, I., et al. (2020). Quantitative Determination of Phthalate Esters from Air Samples Using a Solid-Phase Extraction-type Collection Device. Journal of the Japan Society for Analytical Chemistry. Retrieved March 25, 2026, from [Link]

-

Zalieckaitė, L., & Žukauskaitė, A. (2011). Solid phase extraction and gas chromatographic – mass spectrometric analysis of phthalates in surface water. Chemija. Retrieved March 25, 2026, from [Link]

-

Agency for Toxic Substances and Disease Registry (ATSDR). (1995). Toxicological Profile for Diethyl Phthalate. Retrieved March 25, 2026, from [Link]

-

Wang, L., et al. (2014). Determination of Phthalates Released from Paper Packaging Materials by Solid-Phase Extraction–High-Performance Liquid Chromatography. Journal of Chromatographic Science. Retrieved March 25, 2026, from [Link]

-

Tölgyessy, P., et al. (2022). Determination of polycyclic aromatic hydrocarbons, phthalate esters, alkylphenols and alkyphenol ethoxylates in sediment using sonication-based extraction and in situ clean-up. Chromatographia. Retrieved March 25, 2026, from [Link]

-

Suzuki, T., et al. (2001). Monitoring of phthalic acid monoesters in river water by solid-phase extraction and GC-MS determination. Environmental Science & Technology. Retrieved March 25, 2026, from [Link]

-

Gómez-Hens, A., & Aguilar-Caballos, M. P. (2021). New Analytical Method for Determination of Phthalates in Wastewater by on Line LC-GC-MS Using the TOTAD Interface and Fraction Collector. Molecules. Retrieved March 25, 2026, from [Link]

-